molecular formula C11H10ClN3 B13959773 4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine CAS No. 112451-45-3

4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine

Cat. No.: B13959773
CAS No.: 112451-45-3
M. Wt: 219.67 g/mol
InChI Key: GZUUHOGIWXQZJV-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a 6-methylpyridin-2-yl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst such as Pd(PPh3)4 . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as an antagonist of specific receptors. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions, leading to the modulation of biological processes .

Comparison with Similar Compounds

4-Chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine can be compared with other similar compounds such as:

These comparisons highlight the unique substitution pattern of this compound, which contributes to its distinct chemical properties and applications.

Properties

CAS No.

112451-45-3

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

4-chloro-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine

InChI

InChI=1S/C11H10ClN3/c1-7-4-3-5-9(13-7)11-14-8(2)6-10(12)15-11/h3-6H,1-2H3

InChI Key

GZUUHOGIWXQZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=CC(=N2)Cl)C

Origin of Product

United States

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